molecular formula C13H17FN2O B11869896 7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11869896
M. Wt: 236.28 g/mol
InChI Key: QUJUWQPTZDRWQG-UHFFFAOYSA-N
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Description

7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorine atom adds to its chemical uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazepine ring, potentially reducing it to a more saturated form.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to more saturated derivatives of the original compound.

Scientific Research Applications

7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The spiro linkage provides a rigid structure that can influence the compound’s overall bioactivity and interaction with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b][1,4]oxazepine derivatives: These compounds share the oxazepine ring but may lack the spiro linkage or fluorine atom.

    Spiro compounds: Other spiro compounds with different ring systems or substituents.

    Fluorinated heterocycles: Compounds with similar fluorine substitution but different core structures.

Uniqueness

The uniqueness of 7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] lies in its combination of a spiro linkage, fluorine substitution, and the oxazepine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C13H17FN2O/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13/h1-2,9,15-16H,3-8H2

InChI Key

QUJUWQPTZDRWQG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCNC3=C(O2)C=CC(=C3)F

Origin of Product

United States

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